molecular formula C17H15N3O3 B287778 N'-benzylidene-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanohydrazide

N'-benzylidene-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanohydrazide

Cat. No. B287778
M. Wt: 309.32 g/mol
InChI Key: KKBKEISTEOWMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylidene-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanohydrazide, commonly known as BOH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BOH is a hydrazone derivative that possesses a unique molecular structure, making it an attractive compound for various scientific investigations.

Mechanism of Action

The mechanism of action of BOH as an anticancer agent is not fully understood. However, it is believed that BOH induces cell death through the activation of apoptotic pathways. BOH has been found to upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BOH has been found to exhibit various biochemical and physiological effects in vitro and in vivo. BOH has been reported to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. BOH has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

BOH has several advantages for lab experiments. It is a relatively simple and easy to synthesize compound that can be obtained in high yields. BOH is also stable under various conditions, making it suitable for long-term storage. However, BOH has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous-based experiments. BOH also has low bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the research on BOH. One of the most promising directions is the development of BOH derivatives with improved solubility and bioavailability. The synthesis of BOH analogs with modified molecular structures can also lead to the discovery of more potent and selective anticancer agents. Further studies are also needed to elucidate the mechanism of action of BOH and its potential applications in other fields of science, such as neurobiology and immunology.
Conclusion:
In conclusion, N-benzylidene-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanohydrazide, or BOH, is a chemical compound with significant potential for scientific research. BOH has shown promising results as an anticancer agent and exhibits various biochemical and physiological effects. Although BOH has some limitations, its unique molecular structure and potential applications make it an attractive compound for further investigations.

Synthesis Methods

BOH can be synthesized through a simple and efficient method involving the reaction of 2-oxo-1,3-benzoxazole and benzaldehyde with propanohydrazide. The reaction is carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions. The resulting product is a yellow crystalline solid that is purified through recrystallization.

Scientific Research Applications

BOH has been extensively studied for its potential applications in various fields of science. One of the most significant applications of BOH is in the field of medicinal chemistry, where it has shown promising results as an anticancer agent. BOH has been found to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Product Name

N'-benzylidene-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanohydrazide

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-(benzylideneamino)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

InChI

InChI=1S/C17H15N3O3/c21-16(19-18-12-13-6-2-1-3-7-13)10-11-20-14-8-4-5-9-15(14)23-17(20)22/h1-9,12H,10-11H2,(H,19,21)

InChI Key

KKBKEISTEOWMCG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3OC2=O

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3OC2=O

Origin of Product

United States

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